molecular formula C22H22N6O B2658349 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1396891-06-7

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide

Cat. No. B2658349
CAS RN: 1396891-06-7
M. Wt: 386.459
InChI Key: GNVHUISDOXPTHF-MDZDMXLPSA-N
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Description

“N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide” is a chemical compound. It’s related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Imidates and N-Heterocycles

Anticancer Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide: has been evaluated for its antiproliferative activity against various human cancer cell lines. These include A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), PC-3 (prostate cancer), and HL7702 (normal liver cells). The compound was tested using the MTT assay, with sorafenib as a control drug .

Pharmacokinetic Modulation

Piperazin-4-yl: substituents in related compounds can significantly alter physicochemical properties. These modifications impact:

Synthetic Applications

The synthetic protocol for N-(pyridin-2-yl)imidates involves their conversion into N-heterocycles. For instance:

These transformations occur in the presence of corresponding ethylenediamine and 1,3-diaminopropane .

properties

IUPAC Name

(E)-3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c29-21(10-9-18-6-2-1-3-7-18)26-19-16-24-22(25-17-19)28-14-12-27(13-15-28)20-8-4-5-11-23-20/h1-11,16-17H,12-15H2,(H,26,29)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVHUISDOXPTHF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide

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